(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as hydroxyl, piperidine, and pyridine enhances its chemical reactivity and biological profile.
This compound can be synthesized through various chemical methods, often involving the reaction of benzofuran derivatives with specific amines and aldehydes. It has been studied for its potential applications in drug discovery and development due to its structural characteristics.
It is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure. This classification is significant as it influences the compound's reactivity and interactions with biological systems.
The synthesis of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.
The molecular structure of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one can be represented using various notations:
C1=CC=C2C(=C1)C(=O)OC2=C(C=C(C=N)C(=O)O)C(CN(C)C)C
This notation indicates the connectivity of atoms within the molecule, showing the arrangement of carbon, nitrogen, oxygen, and hydrogen atoms.
The compound has a complex three-dimensional structure that influences its physical and chemical properties. The molecular weight is approximately 329.4 g/mol, and it exhibits specific stereochemistry due to the presence of double bonds and chiral centers.
The compound is capable of undergoing various chemical reactions:
Reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
The mechanism of action for (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves interactions at the molecular level with biological targets:
Studies on similar compounds have shown that structural modifications significantly affect their biological activity, emphasizing the importance of the functional groups present in this compound.
(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one has potential applications in:
This detailed analysis highlights the significance of (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one in both synthetic chemistry and potential therapeutic applications, warranting further research into its properties and uses.
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0